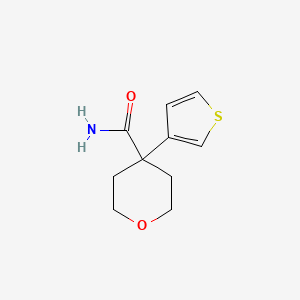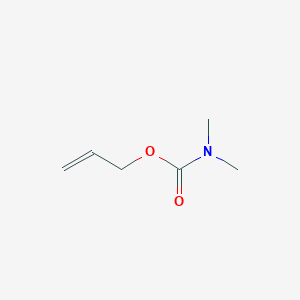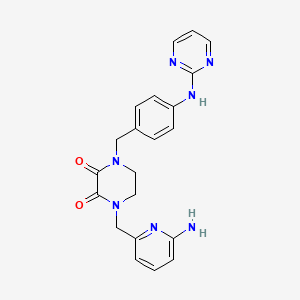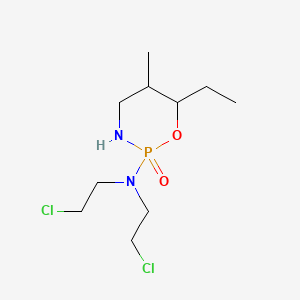
2-Chloro-1-oxo-3,5-diphenyl-1lambda~5~-pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-oxo-3,5-diphenyl-1lambda~5~-pyrazine is an organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a chloro group, an oxo group, and two phenyl groups attached to the pyrazine ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-oxo-3,5-diphenyl-1lambda~5~-pyrazine typically involves the reaction of 2-chloropyrazine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient and large-scale production. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-oxo-3,5-diphenyl-1lambda~5~-pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of pyrazine oxides.
Reduction: Formation of hydroxylated pyrazines.
Substitution: Formation of substituted pyrazines with various functional groups.
Scientific Research Applications
2-Chloro-1-oxo-3,5-diphenyl-1lambda~5~-pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-1-oxo-3,5-diphenyl-1lambda~5~-pyrazine involves its interaction with specific molecular targets. The chloro and oxo groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. The phenyl groups contribute to its aromaticity, enhancing its stability and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-oxo-3,5-diphenyl-1lambda~5~-pyridine
- 2-Chloro-1-oxo-3,5-diphenyl-1lambda~5~-pyrimidine
- 2-Chloro-1-oxo-3,5-diphenyl-1lambda~5~-pyrrole
Uniqueness
2-Chloro-1-oxo-3,5-diphenyl-1lambda~5~-pyrazine is unique due to its specific combination of functional groups and aromatic structure. The presence of both chloro and oxo groups, along with the phenyl substituents, provides a distinct reactivity profile, making it a valuable compound for various chemical and biological applications.
Properties
CAS No. |
78754-70-8 |
|---|---|
Molecular Formula |
C16H11ClN2O |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
2-chloro-1-oxido-3,5-diphenylpyrazin-1-ium |
InChI |
InChI=1S/C16H11ClN2O/c17-16-15(13-9-5-2-6-10-13)18-14(11-19(16)20)12-7-3-1-4-8-12/h1-11H |
InChI Key |
XPSSIEPFZQGADN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[N+](=C(C(=N2)C3=CC=CC=C3)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4,6-Diacetyloxy-5-[[2-chloroethyl(nitroso)carbamoyl]amino]-2-methyloxan-3-yl] acetate](/img/structure/B14446859.png)
![5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14446860.png)


silane](/img/structure/B14446906.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo-](/img/structure/B14446909.png)

![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)



![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)


